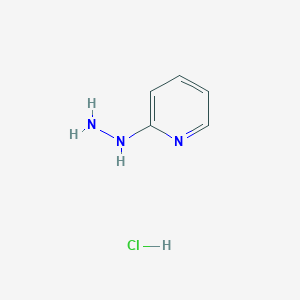

2-Hydrazinylpyridine hydrochloride

Overview

Description

2-Hydrazinylpyridine hydrochloride, also known as 2-Pyridylhydrazine hydrochloride, is a chemical compound with the molecular formula C5H8ClN3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-Hydrazinylpyridine hydrochloride consists of 5 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The InChI code isInChI=1S/C5H7N3.ClH/c6-8-5-3-1-2-4-7-5;/h1-4H,6H2, (H,7,8);1H . Physical And Chemical Properties Analysis

2-Hydrazinylpyridine hydrochloride has a molecular weight of 145.59 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 145.0406750 g/mol . The topological polar surface area is 50.9 Ų . The compound is covalently bonded and consists of 2 units .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Hydrazinylpyridine Derivatives

2-Hydrazinylpyridine hydrochloride is utilized in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 2-hydrazinylpyridine-3,4-dicarbonitriles and their reaction with salicylaldehyde derivatives, producing compounds with potential fluorescence sensitivity toward zinc ions (Ershov et al., 2018). Another example includes the formation of hydrazones from substituted 2-hydrazinylpyridines, leading to different types of cyclizations depending on the substitution pattern (Cheurfa et al., 2016).

Nucleophilic Aromatic Substitution and Further Transformation

The compound is involved in efficient synthesis methods through nucleophilic aromatic substitution, leading to environmentally friendly processes and potential applications in creating novel ligands for metal cations in aqueous solutions (Ekar & Kranjc, 2020).

Sensor Development and Applications

- Fluorescent Sensor for Metal Ions: 2-Hydrazinylpyridine hydrochloride is instrumental in developing sensors. A study showcased its use in creating a diarylethene derivative sensor, which is highly selective and sensitive to Cd2+ and Zn2+ ions, exhibiting significant fluorescence emission and color changes (Wang et al., 2018).

Biological and Medicinal Research

- Antimycobacterial Activity: This compound has been evaluated for antimycobacterial activity, as seen in the synthesis and antimycobacterial evaluation of pyridinyl- and pyrazinylhydrazone derivatives (Pinheiro et al., 2020).

Safety and Hazards

2-Hydrazinylpyridine hydrochloride should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It is advised to use personal protective equipment and chemical impermeable gloves during handling. All sources of ignition should be removed .

Relevant Papers One relevant paper found discusses the synthesis of a new class of fluorescent triazaborolopyridinium compounds from hydrazones of 2-Hydrazinylpyridine (HPY) for potential use in live-cell imaging applications .

Mechanism of Action

Target of Action

2-Hydrazinylpyridine hydrochloride primarily targets copper amine oxidases (CAOs) . CAOs are enzymes that catalyze the oxidative deamination of primary amines to aldehydes, with the reduction of molecular oxygen to hydrogen peroxide . This compound also plays a role in the active site of Lysyl Oxidase-like 2 .

Mode of Action

2-Hydrazinylpyridine hydrochloride acts as an irreversible inhibitor of CAOs . It reacts directly at the C5 position of the TPQ cofactor, yielding an intense chromophore with lambda(max) approximately 430 nm . This interaction results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of CAOs by 2-Hydrazinylpyridine hydrochloride affects the oxidative deamination of primary amines . This can have downstream effects on various biochemical pathways, including those involving the metabolism of biogenic amines .

Result of Action

The inhibition of CAOs by 2-Hydrazinylpyridine hydrochloride can lead to changes in the levels of primary amines and their metabolites . This can have various molecular and cellular effects, depending on the specific amines involved and their roles in cellular processes .

Action Environment

The action, efficacy, and stability of 2-Hydrazinylpyridine hydrochloride can be influenced by various environmental factors. For instance, the compound’s interaction with CAOs can be affected by factors such as pH and temperature . .

properties

IUPAC Name |

pyridin-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-8-5-3-1-2-4-7-5;/h1-4H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCGBGBQRTYDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334613 | |

| Record name | 2-hydrazinylpyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62437-99-4, 51169-05-2 | |

| Record name | 2-Hydrazinopyridine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62437-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydrazinylpyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

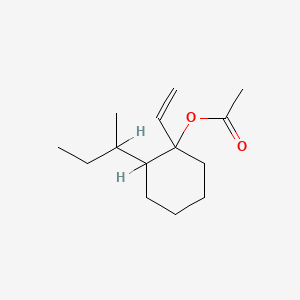

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)

![methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate](/img/structure/B1594902.png)

![Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate](/img/structure/B1594907.png)

![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)